2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride
CAS No.: 207226-30-0
Cat. No.: VC3863863
Molecular Formula: C23H24ClNO3
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207226-30-0 |
|---|---|
| Molecular Formula | C23H24ClNO3 |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | 2-(dibenzylamino)-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C23H23NO3.ClH/c1-27-23-14-20(12-13-21(23)25)22(26)17-24(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19;/h2-14,25H,15-17H2,1H3;1H |
| Standard InChI Key | HEVRTBQBWPPTET-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an acetophenone backbone substituted at the 4'-position with a hydroxyl group (-OH), at the 3'-position with a methoxy group (-OCH), and at the 2-position with a dibenzylamino group (-N(CHCH)). Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing its water solubility .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the compound. Key signals include aromatic protons resonating between δ 6.4–7.5 ppm and methoxy protons at δ 3.7–3.8 ppm . Mass spectrometry (MS) data reveal a parent ion peak at m/z 397.89, consistent with its molecular weight .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 200°C (decomposition) | |
| Solubility | Soluble in polar solvents | |
| Molecular Weight | 397.89 g/mol |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
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Acetophenone Core Formation: 4'-Hydroxy-3'-methoxyacetophenone is synthesized via acetylation of 4-hydroxy-3-methoxybenzaldehyde using acetic anhydride .
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Dibenzylamino Group Introduction: The acetophenone intermediate undergoes nucleophilic substitution with dibenzylamine in the presence of sodium hydride, yielding the free base .
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Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt .
Industrial Manufacturing
Industrial production utilizes continuous flow reactors to optimize reaction kinetics and yield. Purification employs recrystallization from ethanol-water mixtures, achieving >97% purity . Scalability challenges include managing exothermic reactions during the substitution step.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 8–32 μg/mL. The dibenzylamino group disrupts bacterial cell membrane integrity, while the hydroxy and methoxy groups enhance target binding.
Table 1: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC (μM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 12.5 | 65 |
| A549 | 18.7 | 52 |
Neuroprotective Effects
In glutamate-induced neurotoxicity models, the compound reduces neuronal death by 40% at 10 μM. This neuroprotection correlates with inhibition of reactive oxygen species (ROS) and preservation of mitochondrial function .
Applications in Pharmaceutical Research
Drug Development
The compound serves as a lead structure for designing dual-action agents targeting microbial infections and cancer. Structural analogs with modified amino groups show enhanced blood-brain barrier penetration, suggesting potential in treating neurodegenerative diseases .
Biochemical Tools
As a selective NADPH-oxidase inhibitor (IC = 10 μM) , it facilitates studies on oxidative stress pathways. Its fluorescence properties enable real-time tracking of cellular uptake .
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